(2S,4S)-Sacubitril-O-isobutane
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C28H37NO5 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
ethyl (2S,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24-/m0/s1 |
InChI-Schlüssel |
PCZHPQHEVJANOP-RDPSFJRHSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Analytical Characterization and Control of 2s,4s Sacubitril O Isobutane and Sacubitril Stereoisomers
Advanced Chromatographic Techniques for Stereoisomer Separation
Chromatography is the cornerstone for separating and quantifying the stereoisomers of sacubitril (B1662468). The subtle structural differences between enantiomers and diastereomers necessitate the use of highly selective and efficient chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of sacubitril stereoisomers. acs.org Method development focuses on achieving adequate resolution between the four stereoisomers, ensuring the method is stability-indicating. nih.govnih.gov Validation is performed according to the International Council for Harmonisation (ICH) guidelines to guarantee the method's reliability, covering parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govnih.gov
Several reversed-phase and normal-phase HPLC methods have been developed. For instance, a stability-indicating reversed-phase HPLC method was developed using a Chiralcel OJ-RH column to separate five impurities, including enantiomers and diastereomers. nih.gov Another method utilized a cellulose (B213188) tris(4-methylbenzoate) stationary phase (Chiralcel OJ-RH) to achieve high resolution between sacubitril-valsartan and its stereoisomers. nih.gov Normal-phase chromatography on a Chiralcel OJ-H column has also proven effective for the stereoselective separation of sacubitril, valsartan (B143634), and their stereoisomeric impurities. rsc.orgresearchgate.net The reference standards for the stereoisomers are crucial for method development and are typically synthesized, isolated, and characterized by spectral data. acs.orgacs.org
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |
| Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) | A: 0.1% TFA in Water; B: 0.1% TFA in ACN:MeOH (950:50 v/v) (Gradient) | 0.8 | 254 nm | Separation of 5 impurities including enantiomers and diastereomers. | nih.gov |
| Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) | A: 0.1% TFA in Water; B: ACN:MeOH:TFA (90:10:0.1 v/v/v) (Gradient) | 1.0 | 254 nm | Determination of sacubitril-valsartan premix stereoisomers. | nih.gov |
| Chiralcel OJ-H (250 x 4.6 mm, 5 µm) | A: n-hexane with 0.1% TFA; B: EtOH:IPA:TFA (80:20:0.1 v/v/v) | 1.0 | 254 nm | Separation of sacubitril, valsartan, and their stereoisomeric impurities. | rsc.orgresearchgate.net |
| Chiralpak AY-H (5 µm) | Hexane/Ethanol (8:2 v/v) | 1.5 | 254 nm | Optical purity test of sacubitril intermediate (2R,4S)-5. | acs.org |
| Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3µ) | Gradient mobile phase | 1.5 | 254 nm | Determination of impurities in sacubitril and valsartan tablets. | nih.gov |
TFA: Trifluoroacetic Acid, ACN: Acetonitrile (B52724), MeOH: Methanol, EtOH: Ethanol, IPA: Isopropanol (B130326)
Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher sensitivity, better resolution, and shorter analysis times, making it ideal for impurity profiling. japsonline.comjapsonline.com A rapid, stability-indicating UHPLC method was developed for the simultaneous estimation of sacubitril/valsartan and seven related impurities. japsonline.com This method utilized a sub-3 µm particle column and a gradient elution program to achieve separation within 21 minutes. japsonline.comjapsonline.com
The validation of UHPLC methods as per ICH guidelines confirms their suitability for routine quality control. japsonline.comjapsonline.com Forced degradation studies are often part of the validation to demonstrate the method's stability-indicating power, ensuring that all degradation products are effectively separated from the main analytes and their impurities. japsonline.comjapsonline.comamazonaws.com
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |
| Accucore XL C8 (100 x 4.6 mm, 3 µm) | A: THF:0.1% Perchloric acid in water (8:92 v/v); B: THF:Water:ACN (5:15:80 v/v/v) (Gradient) | 0.6 | PDA (200–400 nm) | Simultaneous estimation of Sacubitril/Valsartan and 7 related impurities. | japsonline.comjapsonline.com |
| Agilent SB-C18 (50 x 2.1 mm, 1.8 µm) | Isocratic: ACN:0.1% Formic acid in water (85:15 v/v) | - | UPLC-MS/MS | Synchronized determination of sacubitril, valsartan, and co-administered drugs. | nih.gov |
THF: Tetrahydrofuran, ACN: Acetonitrile, PDA: Photo Diode Array
Chiral Chromatography Methodologies for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is the definitive technique for assessing the enantiomeric and diastereomeric purity of sacubitril. openochem.org This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to their separation. openochem.orgsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector on the CSP. openochem.org
Cellulose and amylose-based CSPs, such as Chiralcel and Chiralpak columns, are extensively used for this purpose. nih.govrsc.orgacs.org Both normal-phase and reversed-phase modes can be effective. For example, a normal-phase HPLC method using a Chiralcel OJ-H column with a mobile phase of n-hexane, ethanol, and isopropanol successfully separated all stereoisomers. rsc.orgresearchgate.net Similarly, reversed-phase methods on columns like Chiralcel OJ-RH have been validated for the separation of sacubitril stereoisomers. nih.govnih.gov The development of these methods is critical for controlling the stereoisomeric purity to at least 99%, a common requirement for optically pure drugs. google.com
Spectroscopic Methods for Structural Elucidation of Chiral Intermediates
Spectroscopic techniques are indispensable for the unambiguous structural confirmation and stereochemical assignment of sacubitril intermediates and their isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D) for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of sacubitril and its related compounds. acs.orgbmanaj.org One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides essential information about the molecular framework. scitcentral.comrasayanjournal.co.in For instance, in the ¹H NMR spectrum of a sacubitril degradation product, the absence of ethyl ester protons confirmed its conversion to a carboxylic acid. scitcentral.com
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed for definitive structural assignments by revealing long-range correlations between protons and carbons. bmanaj.orgscitcentral.com These correlations help in piecing together the molecular structure and confirming the identity of impurities and degradation products. bmanaj.org For instance, 1H-13C correlation NMR data can confirm the number of methine, methylene, and methyl groups within the molecule. bmanaj.orgscitcentral.com While NMR is powerful for structural elucidation, assigning the absolute stereochemistry often requires comparison with reference standards of known configuration, which themselves are confirmed through methods like X-ray crystallography.
Mass Spectrometry (MS, ESI-MS, LC-MS/MS) for Molecular Confirmation
Mass Spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight and fragmentation patterns of sacubitril and its intermediates. acs.orgbmanaj.org Electrospray Ionization (ESI) is a common soft ionization technique used that typically shows the protonated molecule [M+H]⁺, confirming the molecular mass. bmanaj.orgscitcentral.com
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides both separation and structural information, making it invaluable for identifying impurities and metabolites. nih.govscielo.br In these methods, precursor ions are selected and fragmented to produce characteristic product ion spectra, which serve as a fingerprint for the compound. scielo.br For example, LC-MS was used to identify degradation products formed during stress studies, with one impurity showing a mass-to-charge ratio (m/z) of 383.44 and another at 265.35. nih.govresearchgate.net This technique is also widely applied for the simultaneous quantification of sacubitril and its active metabolite, sacubitrilat (B1680482), in biological matrices. scielo.brscienceopen.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for the identification of functional groups within a molecule. ekb.eg It operates on the principle that molecules vibrate at specific frequencies, and when exposed to infrared radiation, they absorb the radiation at frequencies corresponding to their vibrational modes. ekb.eg In the context of Sacubitril and its stereoisomers, FTIR is employed for structural elucidation and to confirm the presence of key functional groups. researchgate.net
The analysis of Sacubitril and its related compounds via FTIR reveals characteristic absorption bands that correspond to its molecular structure. For instance, the FTIR spectrum of valsartan, a compound often combined with sacubitril, shows a distinct carbonyl band (C=O) at 1732 cm⁻¹. ekb.eg For Sacubitril and its derivatives, key functional groups that can be identified include the carboxylic acid O-H stretch, the amide N-H stretch, the carbonyl C=O stretches of the ester and carboxylic acid groups, and C-H stretches of the alkyl and aromatic portions. The molecular structures of newly synthesized sacubitril derivatives have been determined using a combination of techniques including FTIR spectroscopy, which helps confirm the presence of expected functional groups. researchgate.net
While FTIR is a powerful tool for identifying functional groups and can be used for quantitative analysis in some pharmaceutical applications, it is generally used in conjunction with other analytical methods for the comprehensive characterization of complex molecules like Sacubitril stereoisomers. ekb.egresearchgate.net
Single-Crystal X-ray Diffraction (SXRD) for Definitive Stereochemical Determination
Single-Crystal X-ray Diffraction (SXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic structure of crystalline compounds, including their absolute stereochemistry. rigaku.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. rigaku.com The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the spatial orientation of all atoms.
For complex pharmaceutical molecules with multiple chiral centers, such as Sacubitril, establishing the correct stereoisomeric form is critical. While other analytical techniques can provide evidence of structure and purity, SXRD provides conclusive proof of the specific stereochemical configuration. For example, the crystal structure of a novel form of Entresto (a complex of sacubitril and valsartan) was confirmed using SXRD, revealing the specific arrangement of the anionic forms of sacubitril and valsartan, sodium cations, and water molecules in the crystal lattice. rsc.orgtga.gov.au Similarly, the molecular structure of a newly synthesized derivative of sacubitril was definitively confirmed by a single-crystal X-ray diffraction study. researchgate.net
The process involves growing a suitable crystal of the compound, collecting the diffraction data, and using sophisticated software to solve the structure. rigaku.com The resulting electron density map reveals the precise location of each atom, confirming the (2S,4S) configuration of this specific Sacubitril isomer and distinguishing it from other potential stereoisomers like (2R,4S), (2S,4R), and (2R,4R). nih.gov
Impurity Profiling and Quantification Strategies
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a regulatory requirement and a critical aspect of pharmaceutical quality control. These methods are designed to accurately measure the drug substance in the presence of its impurities, degradation products, and other formulation components. nih.govneuroquantology.com For Sacubitril, often in combination with valsartan, several stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. nih.govjapsonline.comresearchgate.netnih.gov
These methods are validated for parameters such as specificity, linearity, accuracy, precision, and robustness. japsonline.comnih.govneuroquantology.com A key part of developing a stability-indicating method is conducting forced degradation studies. The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. neuroquantology.comjapsonline.comnih.gov For instance, studies on Sacubitril/Valsartan have shown that the complex is susceptible to degradation under acidic, alkaline, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress. japsonline.comnih.gov
The developed chromatographic methods must be able to separate the active pharmaceutical ingredients (APIs) from all process-related impurities and degradation products. researchgate.netnih.gov For example, a single reversed-phase HPLC method was developed to separate Sacubitril, valsartan, and five of their impurities, including enantiomers and diastereomers, proving its stability-indicating power. nih.gov The goal is to ensure that any decrease in the concentration of the active ingredient due to degradation is accurately reflected by a corresponding increase in the concentration of the degradation products, with a mass balance close to 100%. neuroquantology.com
Below is a table summarizing typical parameters for a stability-indicating HPLC method for Sacubitril analysis.
| Parameter | Typical Conditions/Results |
| Column | Reversed-phase columns like C8 or C18 are commonly used. nih.govjapsonline.comneuroquantology.com Chiral columns are employed for stereoisomer separation. nih.gov |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., with trifluoroacetic acid or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. nih.govnih.gov |
| Flow Rate | Typically in the range of 0.6 to 1.5 mL/min. nih.govjapsonline.com |
| Detection | UV detection is common, often at a wavelength of 254 nm. nih.govnih.gov |
| Forced Degradation | Performed using acids (e.g., 1N HCl), bases (e.g., 0.5N NaOH), and oxidizing agents (e.g., H₂O₂). neuroquantology.comjapsonline.com |
| Validation | The method is validated for linearity (R² ≥ 0.999), accuracy (recovery typically 90-115%), and precision (RSD < 10.0%). nih.govnih.gov |
Utilization of (2S,4S)-Sacubitril-O-isobutane as a Reference Standard for Analytical Control
In pharmaceutical analysis, reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and concentration of a drug substance. The stereoisomers of Sacubitril, including the (2S,4S)-isomer, are synthesized, isolated, and characterized to be used as reference standards for quality control purposes. sci-hub.st These standards are crucial for the development and validation of analytical methods, particularly chromatographic techniques like HPLC. acs.org
The availability of well-characterized stereoisomeric impurities such as (2S,4S)-Sacubitril allows for the development of specific analytical methods capable of separating and quantifying these isomers in the bulk drug and final pharmaceutical product. nih.gov This is essential because different stereoisomers can have different pharmacological activities and toxicological profiles, and regulatory agencies require strict control over isomeric purity. sci-hub.st
During method validation, the (2S,4S)-Sacubitril reference standard is used to:
Confirm Specificity: The method's ability to resolve the desired active isomer from its other stereoisomers is demonstrated by spiking the sample with known amounts of the (2S,4S)-isomer and other related impurities. nih.govnih.gov
Determine Linearity: A calibration curve is generated by analyzing a series of dilutions of the reference standard to establish the concentration range over which the analytical response is directly proportional to the concentration. nih.govjapsonline.com
Assess Accuracy: The accuracy of the method is determined by measuring the recovery of a known amount of the reference standard spiked into a sample matrix. japsonline.comnih.gov
Establish Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ for impurities like the (2S,4S)-isomer are determined using serial dilutions of the reference standard to establish the lowest concentration that can be reliably detected and quantified, respectively. nih.govjapsonline.comresearchgate.netnih.gov
The following table outlines the key validation parameters determined using a reference standard.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | Correlation coefficient of the calibration curve. | ≥ 0.999 researchgate.netnih.gov |
| Accuracy (% Recovery) | Percentage of the true amount of the standard recovered from a spiked sample. | 80% to 120% for impurities. japsonline.com 98% to 102% for the assay. japsonline.com |
| Precision (%RSD) | Relative Standard Deviation of replicate measurements. | Intra- and inter-day RSD values are typically less than 10.0% for impurities. nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1) or by establishing a concentration with acceptable precision. japsonline.comresearchgate.net |
By using this compound and other stereoisomers as reference standards, pharmaceutical manufacturers can ensure that their analytical methods are suitable for their intended purpose and that the quality and purity of Sacubitril-containing products are consistently maintained. nih.govacs.org
Theoretical and Computational Chemistry of 2s,4s Sacubitril O Isobutane and Sacubitril Stereoisomers
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of Sacubitril (B1662468) stereoisomers and how their shapes influence their properties and interactions. Sacubitril possesses two chiral centers, leading to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The spatial arrangement of atoms, or conformation, dictates how these molecules fit into the active site of their biological target, Neprilysin.
Computational techniques are employed to explore the potential energy surface of these molecules, identifying low-energy, stable conformations. These models are crucial for subsequent docking and dynamic simulations. For instance, molecular dynamics (MD) simulations are used to investigate the behavior of Sacubitril and its active metabolite, LBQ657, in complex with their target proteins over time. These simulations reveal that the binding of Sacubitril's active form can induce structural alterations in Neprilysin, causing the enzyme's structure to become less compact. This detailed understanding of conformational changes is vital for explaining the inhibitor's efficacy and selectivity.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure of molecules, which governs their reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven particularly valuable in rationalizing the stereochemical outcomes of reactions used in the synthesis of Sacubitril.
A key step in producing Sacubitril involves the stereoselective reduction of an unsaturated precursor. DFT calculations have been used to explain why different stereoisomers are formed as major products simply by altering the protecting group on a nitrogen atom within the precursor molecule. Researchers have proposed transition state models to explain the observed diastereoselectivity during catalytic hydrogenation. These models, confirmed using Gaussian software with the B3LYP/6-311++G(d,p) basis set, demonstrate how factors like allylic strain influence which face of the molecule the hydrogen atoms are added to, thereby controlling the stereochemistry of the final product. This predictive capability is instrumental in designing more efficient and selective synthetic routes, providing rapid access to specific isomers of Sacubitril.
Table 1: DFT in Sacubitril Synthesis Rationalization
| Computational Method | Application | Key Finding | Reference |
|---|
The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is key to predicting its reactivity. DFT and other quantum chemical methods are used to calculate various electronic descriptors. For example, mapping the electrostatic potential can help predict how a molecule will interact with other charged or polar molecules, such as amino acid residues in an enzyme's active site.
While specific studies detailing the electronic structure and reactivity predictions for (2S,4S)-Sacubitril-O-isobutane are not prominent, the principles are broadly applied in drug design. By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, chemists can infer the molecule's ability to donate or accept electrons, which is central to many chemical reactions and biological interactions.
Computational Reaction Dynamics and Pathway Modeling
Computational modeling extends beyond static structures to simulate the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including transition states and intermediates. This is crucial for optimizing reaction conditions in the synthesis of complex molecules like Sacubitril. For example, the industrial synthesis of Sacubitril involves multiple steps, including oxidations, Wittig reactions, and stereoselective hydrogenations. Modeling these reaction pathways can lead to the development of more efficient, higher-yielding, and environmentally friendly processes, such as chemoenzymatic cascades that construct multiple chiral centers in a one-pot synthesis.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. Computational methods play a pivotal role in modern SAR by providing a molecular-level rationale for observed activities.
The therapeutic effect of Sacubitril stems from the inhibition of the enzyme Neprilysin by its active metabolite, LBQ657. Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, has been instrumental in elucidating this interaction.
Molecular docking simulations predict the preferred binding orientation of a ligand (LBQ657) to its protein target (Neprilysin). These studies have confirmed that LBQ657 binds within the active site of Neprilysin, occupying the S1, S1', and S2' sub-pockets. The binding is consistent with a competitive inhibition mode. The crystal structure of the human Neprilysin-LBQ657 complex, resolved at 2 Å, provides an experimental basis for validating and refining these computational models.
MD simulations build upon docking results to explore the dynamic stability and conformational changes of the ligand-enzyme complex over time. Simulations have shown that the binding of LBQ657 causes structural changes in Neprilysin, leading to a less compact enzyme structure, which contributes to the reduction of its physiological activity. These models also highlight key interactions, such as those between the ligand and specific amino acid residues like Glu584, His587, and Glu646, which are crucial for stable binding.
Structure-guided design, informed by these computational models and crystal structures, has led to the development of new NEP inhibitors with significantly improved potency. For example, by identifying an unexplored subsite in the S1' pocket, researchers were able to design new compounds that form additional favorable interactions, boosting biochemical potency.
Table 2: Key Parameters from Molecular Docking Simulations of Sacubitril (SAC) with Neprilysin
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Binding Energy (ΔGbind) | The free energy change upon ligand binding. | Lower values indicate stronger, more favorable binding. | |
| Inhibition Constant (Ki) | A measure of the ligand's binding affinity. | Lower values indicate a more potent inhibitor. | |
| Ligand Efficiency (LE) | Binding energy per non-hydrogen atom. | Lower values suggest a more efficient ligand structure. |
Subsite Binding Analysis
The interaction of Sacubitril with its target enzyme, neprilysin, is highly dependent on the specific three-dimensional arrangement of the molecule. Computational techniques such as molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mechanisms of the active metabolite of Sacubitril, which possesses the (2R,4S) stereochemistry. nih.govnih.gov These studies provide a framework for a theoretical analysis of how stereoisomers like (2S,4S)-Sacubitril and its derivatives would interact with the enzyme's binding subsites.
The active site of neprilysin features several key residues that are crucial for substrate recognition and binding. Molecular docking studies have identified that the carboxylate anion of the active form of Sacubitril interacts with specific amino acids within the neprilysin binding pocket. nih.gov MD simulations have further revealed that the binding of Sacubitril can induce structural changes in neprilysin, leading to an inhibition of its physiological activity. nih.govresearchgate.net In addition to blocking the active site, this binding can cause the enzyme's structure to become less compact over time. nih.govresearchgate.net
For the therapeutically active (2R,4S) stereoisomer, specific interactions are critical for its high binding affinity. A hypothetical subsite binding analysis for the this compound stereoisomer suggests a significantly altered and likely weaker interaction with neprilysin for two primary reasons: the change in stereochemistry and the O-isobutane modification.
Impact of (2S,4S) Stereochemistry: Sacubitril has two stereocenters, leading to four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The (2R,4S) configuration is the active form. A change to the (2S,4S) configuration would alter the spatial orientation of the substituents around the chiral centers. This would likely disrupt the optimal positioning of the biphenyl (B1667301) moiety and the carboxyl group within the neprilysin active site, leading to a loss of key binding interactions and a reduction in inhibitory potency.
Impact of the O-isobutane Group: The presence of an O-isobutane group, likely an isobutyl ester formed from the terminal carboxylic acid, would introduce significant steric hindrance and alter the electronic properties of the molecule. This modification would remove a critical carboxylate group responsible for key ionic and hydrogen-bonding interactions with neprilysin. The bulky, hydrophobic isobutane (B21531) group could also lead to steric clashes with the amino acid residues in the binding pocket, further destabilizing the enzyme-inhibitor complex.
The following table summarizes the key interactions observed in computational studies of the active Sacubitril metabolite with neprilysin, which would be disrupted by the structural changes in this compound.
| Interaction Type | Key Neprilysin Residues | Corresponding Sacubitril Moiety | Potential Impact of (2S,4S)-O-isobutane Modification |
|---|---|---|---|
| Ionic/Hydrogen Bonding | Arg102, Arg747 | Terminal Carboxylate | Interaction lost due to esterification to O-isobutane. |
| Hydrophobic Interactions | Phe106, Trp693 | Biphenyl Group | Suboptimal orientation due to (2S,4S) stereochemistry, potentially weakening van der Waals forces. |
| Coordination | His583, His587, Glu646 | Zinc Ion | The carboxylate group's ability to coordinate with the catalytic zinc ion would be eliminated by the O-isobutane modification. |
Predictive Modeling for Stereoselectivity in Chemical Synthesis
The control of stereochemistry is a critical challenge in the synthesis of complex pharmaceutical molecules like Sacubitril. Predictive modeling, through the use of computational chemistry, offers powerful tools to understand and forecast the stereochemical outcomes of chemical reactions, thereby guiding the development of efficient and highly selective synthetic routes.
One of the primary computational tools used in this context is Density Functional Theory (DFT). researchgate.netnih.gov DFT calculations can be employed to model the transition states of key stereodetermining steps in a reaction pathway. By calculating the relative energies of the different transition states leading to the various possible stereoisomers, chemists can predict which isomer will be the major product. For instance, in the synthesis of Sacubitril, DFT studies have been used to rationalize the stereochemical outcomes of certain reduction steps. nih.gov These calculations can reveal subtle energetic preferences for one reaction pathway over another, which are often difficult to predict based on simple steric models alone.
The general workflow for using DFT to predict stereoselectivity involves:
Identifying the stereodetermining step in the synthesis.
Constructing 3D models of the transition states for the formation of each possible stereoisomer.
Performing geometry optimization and energy calculations for each transition state.
Comparing the calculated activation energies; the transition state with the lowest energy corresponds to the major product.
The data generated from these calculations can be summarized to provide a quantitative prediction of the diastereomeric or enantiomeric ratio.
| Stereoisomer Formed | Transition State Model | Calculated Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| (2R,4S) - Desired | TS-A | 0.0 | Major Product |
| (2S,4S) - Isomer | TS-B | +2.5 | Minor Product |
| (2R,4R) - Isomer | TS-C | +3.1 | Minor Product |
| (2S,4R) - Isomer | TS-D | +2.8 | Minor Product |
Note: The energy values in the table above are hypothetical and for illustrative purposes only.
Beyond DFT, broader predictive modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) and machine learning are emerging as powerful tools for predicting stereoselectivity. bohrium.com These methods use statistical models trained on large datasets of chemical reactions to identify the key molecular features of reactants, catalysts, and solvents that influence the stereochemical outcome. bohrium.comnih.govwikipedia.org While the application of such models to the specific synthesis of Sacubitril is not widely documented, they represent the future of predictive chemistry in pharmaceutical manufacturing. By leveraging large datasets and sophisticated algorithms, these models could one day predict the optimal reaction conditions to maximize the yield of the desired (2R,4S)-Sacubitril stereoisomer while minimizing the formation of unwanted isomers like (2S,4S)-Sacubitril.
Enzymatic and Metabolic Considerations of Sacubitril and Its Stereoisomers/intermediates in Vitro Focus
In Vitro Enzymatic Hydrolysis of Sacubitril (B1662468) Prodrug to Sacubitrilat (B1680482)
Sacubitril is an inactive ethyl ester prodrug that requires bioactivation through enzymatic hydrolysis to form its pharmacologically active metabolite, sacubitrilat (also known as LBQ657) nih.govclinpgx.org. In vitro studies using human tissue fractions have been crucial in identifying the specific enzymes and organs responsible for this critical activation step.
Incubation of sacubitril with S9 fractions from human liver, intestine, and kidney, as well as human plasma, revealed that the hydrolysis to sacubitrilat occurs almost exclusively in the liver nih.gov. No significant hydrolytic activity was observed in intestinal, kidney, or plasma preparations, indicating a highly specific, tissue-localized conversion process nih.gov. This hepatic selectivity is a key determinant of the drug's metabolic pathway.
Carboxylesterase 1 (CES1) Specificity and Kinetic Parameters
Further investigation into the specific enzymes responsible for sacubitril's activation has identified human Carboxylesterase 1 (CES1) as the primary catalyst nih.govclinpgx.orgresearchgate.net. CES1 is a major hydrolase predominantly expressed in the liver, which aligns with the observation that sacubitril activation is localized to this organ nih.govnih.gov.
The specificity of CES1 for sacubitril was confirmed through several in vitro experiments:
Recombinant Enzyme Assays: Studies using purified recombinant human CES1 and CES2 demonstrated that sacubitril is efficiently hydrolyzed by CES1, but not by CES2 nih.govresearchgate.net.
Inhibition Studies: The activation of sacubitril in human liver S9 fractions was significantly inhibited by bis-(p-nitrophenyl) phosphate (B84403) (BNPP), a known selective inhibitor of CES1 nih.govresearchgate.net.
Kinetic studies have been performed to characterize the interaction between CES1 and sacubitril. In one such study, the formation of sacubitrilat was measured after incubating various concentrations of sacubitril (ranging from 31.25 to 2000 μM) with recombinant CES1 nih.gov. While specific Km and Vmax values are not detailed in the provided sources, these experiments confirm a direct and efficient enzymatic relationship. The table below summarizes the key findings regarding CES1's role.
| Parameter | Finding | Source |
|---|---|---|
| Primary Enzyme | Carboxylesterase 1 (CES1) | nih.govclinpgx.org |
| Location of Activity | Human Liver S9 Fractions | nih.govresearchgate.net |
| Confirmation Method | Selective hydrolysis by recombinant CES1 (not CES2) | nih.gov |
| Inhibitor Confirmation | Activity blocked by CES1-specific inhibitor BNPP | nih.govresearchgate.net |
In Vitro Enzyme Selectivity and Inhibition Profile of Sacubitrilat
Once formed, the active metabolite sacubitrilat exerts its therapeutic effect by inhibiting the neutral endopeptidase neprilysin (NEP) nih.gov. The efficacy and safety profile of the drug are critically dependent on sacubitrilat's potency and selectivity for NEP over other metalloproteases.
Neprilysin (NEP) Inhibition Studies
Sacubitrilat is a highly potent inhibitor of neprilysin. In vitro studies have consistently demonstrated its strong affinity for the enzyme, with reported inhibition constants in the low nanomolar range. This potent inhibition leads to an increase in the bioavailability of natriuretic peptides and other vasoactive substances, which are substrates of NEP nih.govnih.gov.
The inhibitory activity of sacubitrilat against NEP has been quantified in multiple studies, as shown in the interactive data table below.
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ | 5 nM | targetmol.com |
| IC₅₀ | 2.3 nM | researchgate.net |
| Kᵢ | 2.3 nM | nih.gov |
Evaluation of Activity Against Other Metalloproteases (e.g., ECEs, ANPEP)
The selectivity of sacubitrilat is a key feature, ensuring that its inhibitory action is focused on neprilysin, thereby minimizing off-target effects. In vitro experiments have shown that sacubitrilat is highly selective for NEP and does not significantly inhibit other metalloproteases, such as angiotensin-converting enzyme (ACE) researchgate.netnih.gov.
However, at concentrations significantly higher than those required for NEP inhibition, some activity against other enzymes can be observed. One study reported that a high concentration of sacubitrilat (10 μmol/L) resulted in less than 50% inhibition of ACE nih.gov. The same study noted that sacubitrilat could inhibit endothelin-converting enzyme-2 (ECE-2) and NEP2, though at concentrations well above its Kᵢ for neprilysin nih.gov. There is no available data from the searched literature regarding its activity against aminopeptidase (B13392206) N (ANPEP).
The table below summarizes the selectivity profile of sacubitrilat.
| Enzyme | Inhibitory Activity of Sacubitrilat | Source |
|---|---|---|
| Neprilysin (NEP) | High Potency (Kᵢ = 2.3 nM) | nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Low Potency (<50% inhibition at 10,000 nM) | nih.gov |
| Endothelin-Converting Enzyme-2 (ECE-2) | Inhibition at concentrations higher than for NEP | nih.gov |
| Neprilysin-2 (NEP2) | Inhibition at concentrations higher than for NEP | nih.gov |
Potential for (2S,4S)-Sacubitril-O-isobutane as an Enzymatic Probe or Substrate Analog
A review of available scientific literature and chemical databases does not provide any studies or evidence on the use of the specific compound "this compound" as an enzymatic probe or substrate analog. This compound is listed by some chemical suppliers as a "Sacubitril Impurity" clearsynth.com. The "(2S,4S)" designation refers to a specific stereoisomer of sacubitril, and "O-isobutane" suggests it is the isobutyl ester variant of the molecule, differing from the ethyl ester structure of the parent prodrug.
In chemical biology, small-molecule fluorescent probes are often designed with three components: a recognition group that binds to the target enzyme, a linker, and a fluorophore mdpi.com. These probes can be used to identify enzymes, assay their activity, or screen for inhibitors mdpi.com. Substrate analogs, which are structurally similar to an enzyme's natural substrate, can be modified to act as probes or inhibitors. While it is theoretically possible to design a derivative of sacubitril or sacubitrilat for such purposes, there is currently no published research demonstrating the development or application of "this compound" for these functions.
Q & A
Q. What analytical methods are recommended for characterizing (2S,4S)-Sacubitril-O-isobutane in experimental settings?
- Methodological Answer : To confirm structural identity and purity, use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve stereochemistry . For impurity profiling, employ high-performance liquid chromatography (HPLC) with photodiode array detection, referencing pharmacopeial standards (e.g., EP impurities A, B, C) to quantify degradation products . Ensure compliance with ICH Q2(R1) guidelines for method validation, including specificity, linearity, and accuracy.
Q. How can researchers ensure reproducibility of this compound synthesis protocols?
- Methodological Answer : Document reaction conditions exhaustively (e.g., solvent ratios, temperature gradients, catalyst loadings) and validate intermediates via spectroscopic and chromatographic methods . Use "shell tables" (P-E/I-C-O framework) to standardize variables such as Population (starting materials), Intervention (reaction steps), Control (baseline conditions), and Outcome (yield/purity metrics) . Share detailed supplementary materials (e.g., NMR spectra, HPLC chromatograms) to enable independent replication .
Q. What structural characterization techniques are critical for confirming the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. For solution-phase analysis, use chiral column HPLC (e.g., Chiralpak® IA/IB) and compare retention times with enantiopure standards . Circular dichroism (CD) spectroscopy can further corroborate stereochemical assignments by analyzing Cotton effects in the 200–250 nm range.
Advanced Research Questions
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Apply constructive falsification principles:
- Step 1 : Replicate assays under standardized conditions (e.g., cell lines, animal models) to rule out technical variability .
- Step 2 : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability discrepancies (e.g., protein binding, metabolic clearance) .
- Step 3 : Use network meta-analysis to compare cross-study outcomes, adjusting for covariates like dosing regimens and endpoint definitions .
Q. What strategies are effective in isolating and identifying minor impurities in this compound batches?
- Methodological Answer :
- Isolation : Scale up synthesis and employ preparative HPLC with fraction collection. Use orthogonal methods (e.g., pH-zone-refining chromatography) for challenging separations .
- Identification : Combine HRMS for molecular formula determination and tandem MS/MS for fragmentation patterns. For structural elucidation, leverage ¹H-¹³C HMBC NMR to map long-range coupling in impurities .
Q. How can network meta-analysis (NMA) evaluate the comparative efficacy of this compound in cardiovascular research?
- Methodological Answer :
- Data Collection : Systematically retrieve trials using keywords (e.g., "sacubitril," "LCZ696," "randomized controlled trial") across PubMed, Embase, and Cochrane Library .
- Analysis : Use Bayesian NMA frameworks (e.g., WinBUGS, Gemtc) to rank treatment effects on endpoints like left ventricular ejection fraction (LVEF). Adjust for heterogeneity via subgroup analysis (e.g., patient demographics, comorbidities) .
- Validation : Assess inconsistency using node-splitting models and publish sensitivity analyses in supplementary materials .
Q. What experimental design considerations are critical for studying this compound’s mechanism of action in heart failure models?
- Methodological Answer :
- In Vitro : Use human cardiomyocyte cell lines (e.g., AC16) with endothelin-1-induced hypertrophy. Measure natriuretic peptide (BNP/NT-proBNP) secretion via ELISA .
- In Vivo : Employ transverse aortic constriction (TAC) in rodents to mimic pressure overload. Include sham-operated controls and validate hemodynamic parameters (e.g., LV end-diastolic pressure) .
- Blinding : Implement double-blinding for treatment administration and outcome assessment to reduce bias .
Methodological Notes
- Data Contradiction : When reconciling conflicting results, prioritize triangulation of methods (e.g., biochemical assays, imaging, omics) and transparently report limitations in error margins .
- Protocol Optimization : Use factorial design experiments to test multiple variables (e.g., pH, temperature) simultaneously, reducing iterative trial-and-error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
